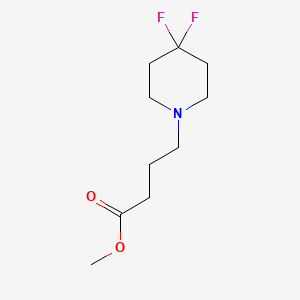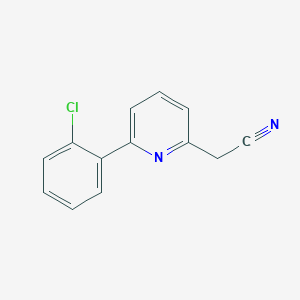![molecular formula C8H18ClNO B1435041 2-[1-(Methoxymethyl)cyclobutyl]ethan-1-amine hydrochloride CAS No. 1803610-37-8](/img/structure/B1435041.png)
2-[1-(Methoxymethyl)cyclobutyl]ethan-1-amine hydrochloride
説明
“2-[1-(Methoxymethyl)cyclobutyl]ethan-1-amine hydrochloride” is a chemical compound with the CAS Number: 1803610-37-8 . It has a molecular weight of 179.69 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H17NO.ClH/c1-10-7-8(5-6-9)3-2-4-8;/h2-7,9H2,1H3;1H . This code represents the molecular structure of the compound.科学的研究の応用
Metabolic Pathways of Amitriptyline
- Amitriptyline undergoes oxidative metabolism, producing various metabolites, including primary and secondary amines, through pathways that may be relevant to understanding the transformations of similar compounds. These processes involve hydroxylation, glucuronidation, and oxidation, mediated by enzymes like CYP2D6 (Breyer‐Pfaff, 2004).
Rearrangements via Aziridinium Intermediates
- The rearrangement of beta-amino alcohols through aziridinium intermediates, which could relate to the transformations of cyclic amines similar to the compound , involves nucleophilic attacks that determine the product ratios. This process is influenced by various factors, including the nature of the nucleophiles and solvent effects (Métro et al., 2010).
Functionalization of Saturated C-H Bonds
- Metalloporphyrin-catalyzed functionalization of saturated C-H bonds, including amination, is a critical area of research. Such transformations are highly selective and involve complex mechanisms that could be applicable to structurally related compounds (Che et al., 2011).
Applications in Biomolecule Immobilization
- Plasma methods for generating surfaces with chemically reactive groups for biomolecule immobilization involve the introduction of amine groups. These techniques are pertinent for understanding the surface interactions and stability of amine-functionalized materials, potentially including those derived from the target compound (Siow et al., 2006).
Corrosion Inhibition by Carbohydrate Polymers
- Carbohydrate polymers with amine and hydroxyl groups act as corrosion inhibitors for metals, a principle that could be extrapolated to the protective roles of amine-containing compounds in various media (Umoren & Eduok, 2016).
Safety And Hazards
特性
IUPAC Name |
2-[1-(methoxymethyl)cyclobutyl]ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO.ClH/c1-10-7-8(5-6-9)3-2-4-8;/h2-7,9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGVOBVLTRXXYCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1(CCC1)CCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[1-(Methoxymethyl)cyclobutyl]ethan-1-amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![2-[(3-Methylphenyl)methoxy]propanoic acid](/img/structure/B1434968.png)



![N'-[trans-4-(2-Hydroxyethyl)cyclohexyl]-N,N-dimethylurea](/img/structure/B1434975.png)


